molecular formula C20H21ClN4O2 B3007619 2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2097895-78-6

2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B3007619
CAS No.: 2097895-78-6
M. Wt: 384.86
InChI Key: ZTQMZPZBKKUQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide , identified by CAS number 1797602-81-3, is a synthetic organic compound with potential biological activities. Its structure incorporates a chlorophenoxy group and a pyrazole moiety, which are known for their pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer and anti-inflammatory effects, supported by data tables, case studies, and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Zheng et al. A5490.28Induced apoptosis
Fan et al. NCIH4600.95Autophagy without apoptosis
Xia et al. Hep-20.74 mg/mLCytotoxicity
Kumar et al. HCT116, HepG21.1, 1.6Kinase inhibition

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and autophagy.

Anti-inflammatory Activity

The pyrazole moiety is also recognized for its anti-inflammatory properties. In a study assessing anti-inflammatory effects, compounds similar to the one demonstrated inhibition of pro-inflammatory cytokines in vitro.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of the compound against human lung cancer cells (A549). The results showed that at a concentration of 0.28 µM , the compound induced significant apoptosis compared to control treatments. This suggests that the incorporation of both chlorophenoxy and pyrazole groups may enhance its antitumor activity.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action related to autophagy in cancer cells. The compound was shown to activate autophagic pathways without triggering apoptosis at lower concentrations (IC50 = 0.95 µM ), indicating a dual-action potential that could be exploited in therapeutic applications for cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

  • Chlorophenoxy Group : Known for enhancing lipophilicity and cellular uptake.
  • Pyrazole Moiety : Associated with anticancer properties through kinase inhibition and modulation of apoptotic pathways.

Research indicates that modifications to these groups can lead to variations in potency, underscoring the importance of SAR studies in drug development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-20(2,27-18-7-5-17(21)6-8-18)19(26)23-10-11-25-14-16(13-24-25)15-4-3-9-22-12-15/h3-9,12-14H,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQMZPZBKKUQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C=C(C=N1)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.